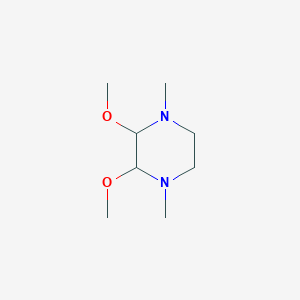
L-Canaline dipicrate crystalline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Canaline dipicrate can be synthesized through the reaction of L-canavanine with barium hydroxide under refluxing conditions. The reaction involves heating D,L-canavanine sulfate with 25% barium hydroxide for 48 hours. The excess barium hydroxide is then removed by adding ammonium carbonate and filtering the resulting barium carbonate. The reaction mixture is evaporated to dryness to remove excess ammonia and redissolved in boiling water containing two mole equivalents of picric acid. The solution is allowed to cool, resulting in the formation of crystalline L-canaline dipicrate .
Industrial Production Methods
Industrial production methods for L-canaline dipicrate are not well-documented, likely due to its primary use in research settings. the synthesis process described above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
L-Canaline dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert L-canaline dipicrate into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-canaline dipicrate include barium hydroxide, ammonium carbonate, and picric acid. The reactions typically occur under refluxing conditions, with heating and subsequent cooling to facilitate crystallization.
Major Products Formed
The major products formed from the reactions of L-canaline dipicrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
L-Canaline dipicrate has several scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis due to its unique reactivity.
Biology: The compound is studied for its potential biological effects, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of L-canaline dipicrate, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of L-canaline dipicrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of ornithine aminotransferase, an enzyme involved in amino acid metabolism. By inhibiting this enzyme, L-canaline dipicrate disrupts the normal metabolic processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
L-Canaline dipicrate is structurally similar to other amino acid analogs, such as L-canavanine and L-cycloserine. it is unique in its specific reactivity and potential applications. Similar compounds include:
L-Canavanine: An amino acid analog with similar structural properties but different biological effects.
L-Cycloserine: Another amino acid analog used in research and medicine, particularly in the treatment of tuberculosis.
Propriétés
Numéro CAS |
39665-21-9 |
|---|---|
Formule moléculaire |
C16H16N8O17 |
Poids moléculaire |
592.3 g/mol |
Nom IUPAC |
(2S)-2-amino-4-aminooxybutanoic acid;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H10N2O3/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3(4(7)8)1-2-9-6/h2*1-2,10H;3H,1-2,5-6H2,(H,7,8)/t;;3-/m..0/s1 |
Clé InChI |
PHHPPJZEEWPEPW-VYFHOAEYSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)


![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)




